

Technical Guide: Ethyl 4-Chloronicotinate (CAS 13789-74-7)

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: Ethyl 4-Chloronicotinate

CAS No.: 37831-62-2

Cat. No.: B1590935

[Get Quote](#)

The Linchpin Intermediate for Fused Heterocycle Synthesis[1]

Executive Summary

Ethyl 4-chloronicotinate (CAS 13789-74-7) is a specialized pyridine derivative utilized primarily as a scaffold for synthesizing complex heterocyclic drugs.[1] Its structural uniqueness lies in the 4-chloro substituent, which is activated for Nucleophilic Aromatic Substitution (

) by the para-positioned pyridine nitrogen and the ortho-positioned ester group.

This guide addresses the technical requirements for handling, reacting, and utilizing this intermediate in the synthesis of 1,6-naphthyridines, a pharmacophore found in potent kinase inhibitors (e.g., FGFR4, VEGFR targets).

Chemical Identity & Properties

The following data establishes the baseline for identification and quality control.

Parameter	Specification
CAS Number	13789-74-7
IUPAC Name	Ethyl 4-chloropyridine-3-carboxylate
Molecular Formula	
Molecular Weight	185.61 g/mol
Appearance	Colorless to light yellow liquid (often solidifies upon cooling)
Boiling Point	118–120 °C (at 2 mmHg)
Solubility	Soluble in DCM, EtOAc, DMSO, Ethanol; Insoluble in water
Key Reactivity	High susceptibility to at C4; Ester condensation at C3

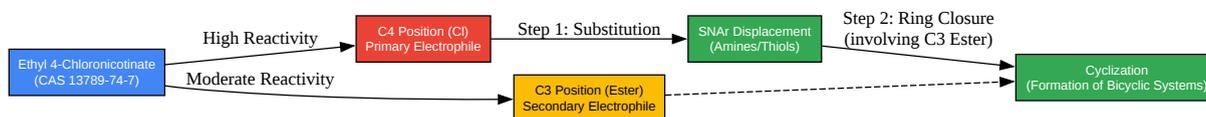
Mechanistic Core: The "Activated Pyridine"

To optimize reactions, one must understand the electronic bias of the molecule. The C4 position is not merely a chloride; it is an electron-deficient "trap" driven by two forces:[\[1\]](#)

- Inductive/Resonance Withdrawal: The ester group at C3 pulls electron density, destabilizing the bond at C4.
- Nitrogen Activation: The pyridine nitrogen (para to the chloride) acts as an electron sink, stabilizing the Meisenheimer intermediate formed during nucleophilic attack.

Reactivity Visualization

The following diagram maps the electrophilic sites and the logical flow of functionalization.



[Click to download full resolution via product page](#)

Caption: Mechanistic hierarchy showing the sequential activation of the C4 chloride followed by the C3 ester.

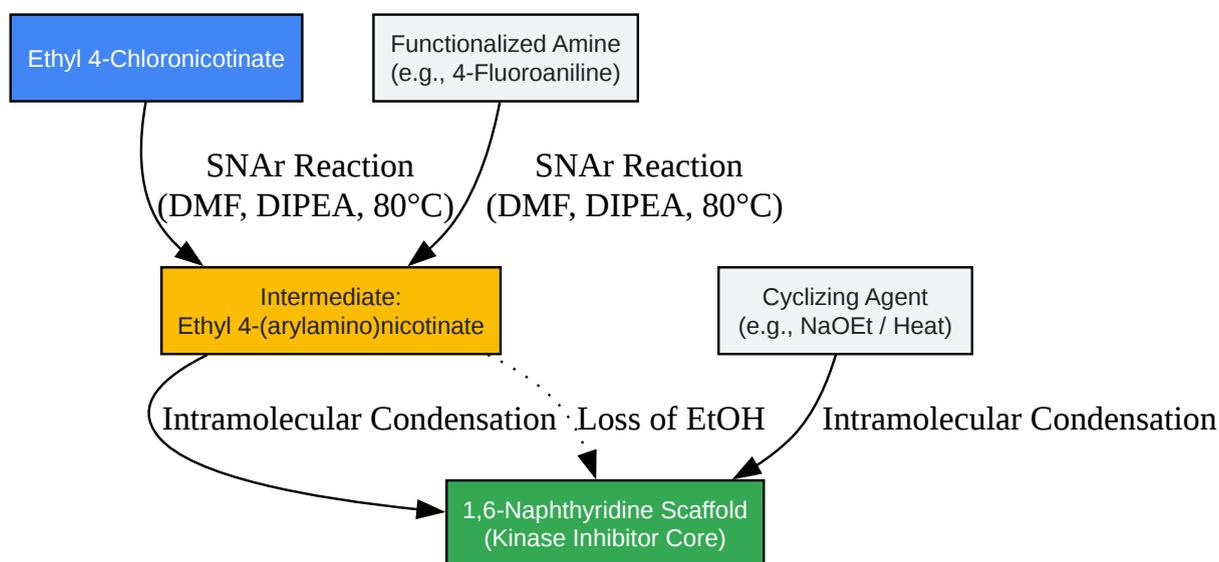
Primary Application: 1,6-Naphthyridine Synthesis

The most high-value application of **Ethyl 4-chloronicotinate** is the construction of the 1,6-naphthyridine scaffold.[1] This bicyclic system is a bioisostere of quinoline and is critical in modern oncology drug discovery.

The Synthetic Pathway

The transformation typically follows a "Displace-then-Cyclize" strategy.[1]

- Displacement: An aniline or amine displaces the 4-Cl.[1]
- Cyclization: The newly installed amine (or an adjacent group) attacks the ethyl ester (often requiring strong base or heat) to close the second ring.



[Click to download full resolution via product page](#)

Caption: Workflow for converting **Ethyl 4-chloronicotinate** into a bioactive 1,6-naphthyridine core.

Experimental Protocols

These protocols are designed to be self-validating.[1] The use of TLC monitoring is mandatory to prevent over-reaction or hydrolysis of the ester.

Protocol A: Displacement (Synthesis of Ethyl 4-aminonicotinates)

Objective: Replace the 4-Cl with a primary amine () while preserving the ethyl ester.[1]

Reagents:

- **Ethyl 4-chloronicotinate** (1.0 eq)[1]
- Amine (1.1 eq)
- DIPEA (N,N-Diisopropylethylamine) (2.0 eq)[1]

- Solvent: Acetonitrile (MeCN) or DMF (if solubility is poor).

Step-by-Step Methodology:

- Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve **Ethyl 4-chloronicotinate** in MeCN (0.2 M concentration).
- Addition: Add DIPEA followed by the amine dropwise at room temperature.
 - Why DIPEA? It scavenges the HCl generated. Inorganic bases (like) can sometimes cause hydrolysis of the ester if water is present.
- Reaction: Heat the mixture to 60–80°C. Monitor by TLC (Hexane:EtOAc 3:1).
 - Checkpoint: The starting material (high) should disappear; a more polar fluorescent spot (product) will appear.
- Workup (Critical):
 - If DMF was used: Pour reaction mixture into ice-water (5x volume). The product often precipitates. Filter and wash with water.
 - If MeCN was used: Concentrate in vacuo.[2] Redissolve in EtOAc, wash with saturated and Brine.
- Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography.

Protocol B: Handling & Storage

- Stability: The C-Cl bond is stable at room temperature, but the ester is moisture-sensitive.[1]
- Storage: Store at 2–8°C under Argon/Nitrogen.
- Safety: This compound is a skin irritant and lachrymator. All operations must be performed in a fume hood.

Synthesis of the Core (Back-Integration)

If commercial stock is unavailable, **Ethyl 4-chloronicotinate** can be synthesized from Ethyl 4-hydroxynicotinate (also known as the 4-pyridone tautomer).[1]

Reaction:

[1]

Note on Purity: Complete removal of phosphoryl chloride () is essential before attempting the reaction, as residual acid will destroy the amine nucleophile.

References

- PubChem Compound Summary. (n.d.). **Ethyl 4-chloronicotinate**. [1][3] National Center for Biotechnology Information. Retrieved from [Link]
- National Institutes of Health (NIH). (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors. PubMed. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 181261-73-4|Ethyl 4,5,6-trichloronicotinate|BLD Pharm [bldpharm.com]
- 2. prepchem.com [prepchem.com]
- 3. 37831-62-2|Ethyl 4-chloronicotinate|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [Technical Guide: Ethyl 4-Chloronicotinate (CAS 13789-74-7)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1590935#ethyl-4-chloronicotinate-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com